6,7-Dibromonaphthalene-2,3-dicarbonitrile

Catalog No.
S709449
CAS No.
74815-81-9
M.F
C12H4Br2N2
M. Wt
335.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dibromonaphthalene-2,3-dicarbonitrile

CAS Number

74815-81-9

Product Name

6,7-Dibromonaphthalene-2,3-dicarbonitrile

IUPAC Name

6,7-dibromonaphthalene-2,3-dicarbonitrile

Molecular Formula

C12H4Br2N2

Molecular Weight

335.98 g/mol

InChI

InChI=1S/C12H4Br2N2/c13-11-3-7-1-9(5-15)10(6-16)2-8(7)4-12(11)14/h1-4H

InChI Key

YHUVAAVMNCSZQN-UHFFFAOYSA-N

SMILES

C1=C2C=C(C(=CC2=CC(=C1C#N)C#N)Br)Br

Canonical SMILES

C1=C2C=C(C(=CC2=CC(=C1C#N)C#N)Br)Br

The exact mass of the compound 2,3-Dibromo-6,7-dicyanonaphthalene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6,7-Dibromonaphthalene-2,3-dicarbonitrile (CAS 74815-81-9) is a specialized, bifunctional building block primarily utilized in the synthesis of extended π-conjugated macrocycles, such as naphthalocyanines (Ncs) and subnaphthalocyanines (SubNcs) [1]. Featuring a rigid naphthalene core, two reactive nitrile groups for base-catalyzed cyclooligomerization, and two bromine atoms for transition-metal-catalyzed cross-coupling, this compound serves as a critical precursor for advanced optoelectronic materials. Its primary procurement value lies in its dual capacity to form near-infrared (NIR) absorbing macrocycles while simultaneously providing orthogonal reactive halogen handles for peripheral functionalization [2]. This derivatization is essential for tuning solubility, electronic energy levels, and solid-state packing in organic photovoltaics, photodynamic therapy agents, and non-linear optical materials, making it a superior starting material compared to unfunctionalized analogs.

Substituting 6,7-dibromonaphthalene-2,3-dicarbonitrile with simpler analogs like 4,5-dibromophthalonitrile or unsubstituted 2,3-naphthalenedicarbonitrile fundamentally alters downstream material properties and processing capabilities [1]. Utilizing a phthalonitrile derivative restricts the resulting macrocycle to the phthalocyanine class, which absorbs light in the visible spectrum (~680 nm) rather than the near-infrared region (>770 nm) characteristic of naphthalocyanines. Conversely, employing unsubstituted 2,3-naphthalenedicarbonitrile eliminates the possibility of late-stage peripheral functionalization via Suzuki-Miyaura or Sonogashira couplings. Without the ability to attach bulky or electron-donating peripheral groups at the 6,7-positions, the resulting naphthalocyanines suffer from severe face-to-face π-π stacking, leading to intractable insolubility in common organic solvents and aggregation-caused quenching (ACQ) in optical applications, rendering them unsuitable for spin-coated device fabrication [2].

Bathochromic Shift in Downstream Macrocycle Absorption for Near-IR Applications

When utilized as a precursor for macrocycle synthesis, 6,7-dibromonaphthalene-2,3-dicarbonitrile yields naphthalocyanines (Ncs) that exhibit a significantly red-shifted Q-band absorption compared to standard phthalocyanines (Pcs) derived from 4,5-dibromophthalonitrile [1]. The extended π-conjugation of the naphthalene core shifts the primary absorption peak from approximately 680 nm (for Pcs) to the near-infrared region at 770–790 nm (for Ncs). This ~90–110 nm bathochromic shift is a direct consequence of the linearly fused benzo rings and is highly reproducible in thin-film device architectures.

Evidence DimensionDownstream macrocycle Q-band absorption wavelength
Target Compound Data~770–790 nm (Naphthalocyanine derivatives)
Comparator Or Baseline~680 nm (Phthalocyanine derivatives from 4,5-dibromophthalonitrile)
Quantified Difference~90–110 nm bathochromic shift into the near-IR
ConditionsThin film or organic solvent (e.g., THF/toluene) UV-Vis spectroscopy

This massive spectral shift is an absolute procurement requirement for developing materials that operate in the biological near-infrared window (for deep tissue penetration) or for capturing low-energy photons in organic photovoltaics.

Enablement of Peripheral Functionalization to Prevent Aggregation and Enhance Processability

The presence of the 6,7-dibromo substituents provides essential reactive sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) prior to or after macrocyclization [1]. Compared to unsubstituted 2,3-naphthalenedicarbonitrile, which cannot be easily functionalized, the target compound allows for the introduction of bulky aryl or alkyl groups (e.g., p-tolyl, tert-butylphenyl). These peripheral groups sterically hinder face-to-face π-π stacking of the resulting naphthalocyanines, drastically improving solubility in organic solvents like chloroform or THF and preventing aggregation-caused quenching (ACQ) in solid-state films.

Evidence DimensionCapability for direct cross-coupling functionalization
Target Compound DataReadily undergoes Suzuki-Miyaura coupling to yield highly soluble, sterically hindered precursors
Comparator Or BaselineUnsubstituted 2,3-naphthalenedicarbonitrile (Lacks halogen handles for direct cross-coupling)
Quantified DifferenceEnables high-yield introduction of bulky substituents, overcoming the near-total insolubility of unsubstituted naphthalocyanines
ConditionsPd-catalyzed cross-coupling conditions followed by standard organic solvent extraction

Selecting the dibrominated precursor is critical for manufacturers who must process the final macrocycles via solution-based methods like spin-coating or inkjet printing.

Precursor Efficiency for Subnaphthalocyanine Cyclotrimerization and Late-Stage Hexafunctionalization

6,7-Dibromonaphthalene-2,3-dicarbonitrile demonstrates high efficiency in boron-templated cyclotrimerization reactions to form cone-shaped subnaphthalocyanines (SubNcs)[1]. When reacted with boron trichloride (BCl3) under high dilution conditions (e.g., 7.4 mM in o-dichlorobenzene/xylene), it selectively forms chloroboron(III) hexabromosubnaphthalocyanine. The retained bromine atoms on the SubNc periphery provide a unique scaffold for further hexafunctionalization, a synthetic pathway that is entirely inaccessible when using non-halogenated naphthalenedicarbonitrile baselines.

Evidence DimensionSynthesis of functionalizable cone-shaped macrocycles
Target Compound DataYields hexabrominated subnaphthalocyanines capable of 6-fold late-stage functionalization
Comparator Or BaselineUnsubstituted 2,3-naphthalenedicarbonitrile (Yields unfunctionalizable subnaphthalocyanines)
Quantified DifferenceProvides 6 orthogonal reactive sites per macrocycle versus 0 for the baseline
ConditionsBCl3 templating in o-dichlorobenzene/xylene (1:1) at elevated temperatures

For researchers developing non-planar, non-linear optical materials or specialized electron acceptors, this precursor is the only viable starting point for producing highly substituted SubNcs.

Near-Infrared Organic Photovoltaics (OPVs)

Based on the ~90-110 nm bathochromic shift provided by the naphthalene core, this compound is heavily procured to synthesize electron donor or acceptor materials that harvest near-infrared solar radiation (770-790 nm), complementing visible-light absorbers in tandem solar cells [1].

Solution-Processable Optoelectronic Films

Because the dibromo handles allow for the introduction of bulky, solubility-enhancing groups, this precursor is the ideal choice for manufacturing naphthalocyanine dyes that must be formulated into inks and deposited via spin-coating or roll-to-roll printing without suffering from aggregation-caused quenching[2].

Photodynamic Therapy (PDT) and Photoacoustic Imaging Agents

The ability to tune the peripheral substituents ensures that the resulting naphthalocyanines can be made biocompatible and water-dispersible (e.g., via PEGylation), while their inherent near-IR absorption allows for deep tissue light penetration, making this compound a critical starting material for advanced theranostic agents [1].

Synthesis of Dual-State Emission (DSE) Naphthalonitriles

Before cyclization, the dibrominated precursor is used to synthesize donor-acceptor (D-A) naphthalonitriles via cross-coupling. These highly fluorescent intermediates exhibit both aggregation-induced emission (AIE) and solution-state fluorescence, making them valuable for solid-state lighting and anti-counterfeiting applications[2].

XLogP3

4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2,3-Dibromo-6,7-dicyanonaphthalene

Dates

Last modified: 08-15-2023

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